REACTION_CXSMILES
|
[CH2:1]([C:3]1([OH:26])[C:23]2[CH:22]=[C:21]3[N:9]([CH2:10][C:11]4[C:12]3=[N:13][C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][C:19]=3[CH:20]=4)[C:8](=[O:24])[C:7]=2[CH2:6]OC1=O)[CH3:2].C(#N)C.Cl([O-])(=O)(=O)=O>CN(C)C=O.O>[CH3:6][C:7]1[C:8](=[O:24])[N:9]2[C:21](=[CH:22][C:23]=1[C:3](=[O:26])[CH2:1][CH3:2])[C:12]1=[N:13][C:14]3[C:19]([CH:20]=[C:11]1[CH2:10]2)=[CH:18][CH:17]=[CH:16][CH:15]=3
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
C(C)C1(C(OCC=2C(N3CC=4C(=NC=5C=CC=CC5C4)C3=CC21)=O)=O)O
|
Name
|
|
Quantity
|
46 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The suspension was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(N2CC=3C(=NC4=CC=CC=C4C3)C2=CC1C(CC)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |